4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “MRIQERCGPOWJTG-UHFFFAOYSA-P” is known as hexafluorosilicic acid. It is a chemical compound with the molecular formula H₂SiF₆. Hexafluorosilicic acid is commonly used as a source of fluoride and is converted to various useful hexafluorosilicate salts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexafluorosilicic acid is typically produced as a byproduct during the production of phosphate fertilizers. The industrial production involves the reaction of hydrogen fluoride (HF) with silicon dioxide (SiO₂) or silica-containing materials. The reaction can be represented as follows:
SiO2+6HF→H2SiF6+2H2O
This reaction is carried out under controlled conditions to ensure the efficient formation of hexafluorosilicic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluorosilicic acid undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze in water to form hydrogen fluoride and silicic acid.
Neutralization: It reacts with bases to form hexafluorosilicate salts.
Decomposition: At high temperatures, it decomposes to release hydrogen fluoride and silicon tetrafluoride.
Common Reagents and Conditions
Hydrolysis: In the presence of water, hexafluorosilicic acid hydrolyzes to form hydrogen fluoride and silicic acid.
Neutralization: Reacts with bases such as sodium hydroxide (NaOH) to form sodium hexafluorosilicate (Na₂SiF₆).
Major Products
Hydrolysis: Hydrogen fluoride (HF) and silicic acid (H₄SiO₄).
Neutralization: Hexafluorosilicate salts such as sodium hexafluorosilicate (Na₂SiF₆).
Wissenschaftliche Forschungsanwendungen
Hexafluorosilicic acid has a wide range of applications in scientific research and industry:
Biology: Employed in the modification of biological surfaces and materials.
Medicine: Investigated for its potential use in dental treatments and fluoride therapies.
Wirkmechanismus
Hexafluorosilicic acid exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Fluoride ions can inhibit certain enzymes by binding to their active sites.
Surface Modification: Fluoride ions can modify the surface properties of materials, enhancing their durability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Hexafluorosilicic acid can be compared with other fluoride-releasing compounds such as:
Sodium Fluoride (NaF): Commonly used in dental products for cavity prevention.
Hydrofluoric Acid (HF): Used in industrial applications for etching glass and metal.
Ammonium Bifluoride (NH₄HF₂): Utilized in cleaning and etching processes.
Hexafluorosilicic acid is unique due to its ability to form hexafluorosilicate salts and its specific applications in industrial processes .
Eigenschaften
Molekularformel |
C28H26F12N4P2+2 |
---|---|
Molekulargewicht |
708.5 g/mol |
IUPAC-Name |
4-pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1/p+2 |
InChI-Schlüssel |
MRIQERCGPOWJTG-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.